2-(Methylamino)-3-phenylpropan-1-ol

Chiral Synthesis Pharmaceutical Intermediates Enantioselective Catalysis

Researchers face critical selectivity issues when substituting amino alcohol scaffolds: regioisomers alter chelation and chiral induction, while enantiomer choice impacts biological activity (e.g., fluoxetine synthesis). This racemic 2-(methylamino)-3-phenylpropan-1-ol offers a cost-effective entry point. - **Key applications**: Asymmetric ligand development, calpain inhibitor prodrug studies, and heterocyclic scaffold construction (e.g., cyclopropane-fused oxazepanones). - **Supply advantage**: Racemic form enables parallel screening of both enantiomers; resolvable to access (S)-enantiomer (CAS 84773-29-5) for antidepressant intermediates.

Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
CAS No. 91251-73-9
Cat. No. B3301746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylamino)-3-phenylpropan-1-ol
CAS91251-73-9
Molecular FormulaC10H15NO
Molecular Weight165.23 g/mol
Structural Identifiers
SMILESCNC(CC1=CC=CC=C1)CO
InChIInChI=1S/C10H15NO/c1-11-10(8-12)7-9-5-3-2-4-6-9/h2-6,10-12H,7-8H2,1H3
InChIKeyFJOOJFXCKIPSLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Methylamino)-3-phenylpropan-1-ol Overview


2-(Methylamino)-3-phenylpropan-1-ol (CAS 91251-73-9) is a racemic chiral amino alcohol characterized by a phenyl group at the third carbon and a methylamino group at the second carbon of a propan-1-ol backbone . It serves as a versatile building block in asymmetric catalysis and pharmaceutical synthesis [1]. Its structural motif places it within the broader class of 1-aryl-3-aminopropan-1-ols, which have gained industrial significance as intermediates for serotonin and noradrenaline reuptake inhibitors [2]. The compound's stereochemical and regioisomeric identity distinguishes it from closely related analogs such as its (S)-enantiomer (CAS 84773-29-5), the regioisomer 3-(methylamino)-1-phenylpropan-1-ol (CAS 42142-52-9), and positional isomer 3-(methylamino)-3-phenylpropan-1-ol (CAS 69888-75-1).

Structural Uniqueness of 2-(Methylamino)-3-phenylpropan-1-ol


Substitution with structurally similar amino alcohols is not straightforward due to the compound's specific regioisomeric and stereochemical configuration. The 2-methylamino-3-phenylpropan-1-ol scaffold places the amino and hydroxyl groups on adjacent carbons, whereas the regioisomer 3-(methylamino)-1-phenylpropan-1-ol (CAS 42142-52-9) positions them three carbons apart [1]. This structural difference fundamentally alters hydrogen-bonding patterns, chelation behavior, and chiral induction properties in asymmetric catalysis and synthesis [2]. Furthermore, the racemic nature of CAS 91251-73-9 contrasts with the (S)-enantiomer (CAS 84773-29-5), which is specifically required for certain pharmacologically active molecules such as fluoxetine [3]. In the case of serotonin and noradrenaline reuptake inhibitors, it has been demonstrated that certain enantiomers are not only inactive or less active but may also exhibit undesired side effects [4]. Therefore, selection of the appropriate isomer or regioisomer is critical for synthetic outcomes and biological activity.

2-(Methylamino)-3-phenylpropan-1-ol vs. Structural Analogs


Chiral Purity: Racemate vs. (S)-Enantiomer

CAS 91251-73-9 is specified as a racemic mixture, whereas the (S)-enantiomer (CAS 84773-29-5) is a defined stereoisomer . The racemate contains an equimolar mixture of (R)- and (S)-enantiomers, while the (S)-enantiomer has a specific rotation and is used as an intermediate in the synthesis of fluoxetine . The (R)-enantiomer (CAS 102339-81-1) has distinct physical properties, including a reported melting point of 72.5-73.5°C . This stereochemical distinction is critical because in the context of serotonin/noradrenaline reuptake inhibitors, certain enantiomers may be inactive or produce undesired side effects [1].

Chiral Synthesis Pharmaceutical Intermediates Enantioselective Catalysis

Calpain Inhibitory Activity

2-(Methylamino)-3-phenylpropan-1-ol has been identified as a potent inhibitor of calpain, a calcium-dependent cysteine protease implicated in various pathological conditions . The compound functions as a prodrug, requiring cellular entry for activation to its active form . In contrast, the regioisomer 3-(methylamino)-1-phenylpropan-1-ol (CAS 42142-52-9) is primarily characterized as an impurity in fluoxetine synthesis and as an initiator in radical addition reactions, with no reported calpain inhibitory activity . The positional isomer 3-(methylamino)-3-phenylpropan-1-ol (CAS 69888-75-1) is used in the preparation of optically active amino alcohols but lacks documented calpain inhibition [1].

Protease Inhibition Calpain Drug Discovery

Synthetic Utility: 1,2- vs. 1,3-Amino Alcohol

The 2-(methylamino)-3-phenylpropan-1-ol scaffold (CAS 91251-73-9) possesses adjacent amino and hydroxyl groups, enabling bidentate coordination in asymmetric catalysis and facilitating intramolecular cyclizations [1]. In contrast, the regioisomer 3-(methylamino)-1-phenylpropan-1-ol (CAS 42142-52-9) has a three-carbon separation between the amino and hydroxyl groups, which precludes the formation of five-membered chelate rings and alters conformational preferences [2]. This structural distinction is reflected in their divergent applications: the 2-substituted isomer is employed as a chiral building block for asymmetric synthesis, while the 3-substituted regioisomer is primarily an impurity marker .

Asymmetric Catalysis Chiral Ligands Synthetic Methodology

2-(Methylamino)-3-phenylpropan-1-ol Application Scenarios


Asymmetric Catalyst & Ligand Development

Use of racemic 2-(methylamino)-3-phenylpropan-1-ol (CAS 91251-73-9) as a cost-effective starting material for the development of chiral ligands and auxiliaries. The adjacent 1,2-amino alcohol motif enables bidentate coordination to metal centers, while the racemic nature allows for screening of both enantiomeric forms in parallel to identify optimal stereochemical matches for asymmetric transformations [1][2].

Calpain Inhibitor Probe

Utilization of 2-(methylamino)-3-phenylpropan-1-ol as a specific calpain inhibitor prodrug. The compound's unique activity against this calcium-dependent protease distinguishes it from regioisomeric analogs and enables its use as a chemical probe to dissect calpain-mediated pathways in disease models .

Enantiopure Drug Intermediate

Although the racemate is commercially available, its (S)-enantiomer (CAS 84773-29-5) serves as a key intermediate in the synthesis of fluoxetine and related antidepressants [3]. The racemic form can be resolved or used in asymmetric synthesis protocols to access the desired enantiomer, providing a flexible entry point for medicinal chemistry programs targeting serotonin/noradrenaline reuptake inhibition [4].

Cyclopropane-Oxazepanone Antimycobacterials

The (S)-enantiomer of this compound (CAS 84773-29-5) has been specifically utilized in the synthesis of cyclopropane-fused oxazepanones, a class of compounds demonstrating antimycobacterial properties [5]. This application highlights the compound's utility in constructing complex heterocyclic scaffolds with potential anti-infective activity.

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